Cas no 1785094-67-8 (7-amino-2,3,4,6-tetrahydro-1H-quinolizin-6-one)

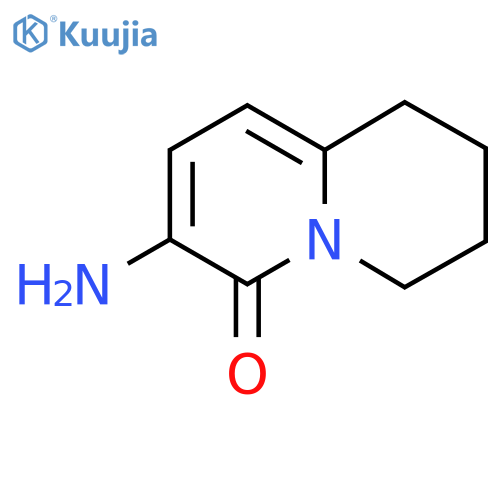

1785094-67-8 structure

商品名:7-amino-2,3,4,6-tetrahydro-1H-quinolizin-6-one

CAS番号:1785094-67-8

MF:C9H12N2O

メガワット:164.204381942749

MDL:MFCD32852931

CID:5668829

PubChem ID:105432435

7-amino-2,3,4,6-tetrahydro-1H-quinolizin-6-one 化学的及び物理的性質

名前と識別子

-

- 1785094-67-8

- 7-amino-2,3,4,6-tetrahydro-1H-quinolizin-6-one

- EN300-27144999

- 4H-Quinolizin-4-one, 3-amino-6,7,8,9-tetrahydro-

-

- MDL: MFCD32852931

- インチ: 1S/C9H12N2O/c10-8-5-4-7-3-1-2-6-11(7)9(8)12/h4-5H,1-3,6,10H2

- InChIKey: FLNAWLXBSLKTGB-UHFFFAOYSA-N

- ほほえんだ: O=C1C(=CC=C2CCCCN21)N

計算された属性

- せいみつぶんしりょう: 164.094963011g/mol

- どういたいしつりょう: 164.094963011g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 278

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.7

- トポロジー分子極性表面積: 46.3Ų

じっけんとくせい

- 密度みつど: 1.22±0.1 g/cm3(Predicted)

- ふってん: 415.9±15.0 °C(Predicted)

- 酸性度係数(pKa): 3.89±0.20(Predicted)

7-amino-2,3,4,6-tetrahydro-1H-quinolizin-6-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27144999-0.5g |

7-amino-2,3,4,6-tetrahydro-1H-quinolizin-6-one |

1785094-67-8 | 95.0% | 0.5g |

$2125.0 | 2025-03-20 | |

| Enamine | EN300-27144999-2.5g |

7-amino-2,3,4,6-tetrahydro-1H-quinolizin-6-one |

1785094-67-8 | 95.0% | 2.5g |

$5341.0 | 2025-03-20 | |

| Enamine | EN300-27144999-10g |

7-amino-2,3,4,6-tetrahydro-1H-quinolizin-6-one |

1785094-67-8 | 95% | 10g |

$11716.0 | 2023-09-11 | |

| Enamine | EN300-27144999-10.0g |

7-amino-2,3,4,6-tetrahydro-1H-quinolizin-6-one |

1785094-67-8 | 95.0% | 10.0g |

$11716.0 | 2025-03-20 | |

| Enamine | EN300-27144999-0.1g |

7-amino-2,3,4,6-tetrahydro-1H-quinolizin-6-one |

1785094-67-8 | 95.0% | 0.1g |

$945.0 | 2025-03-20 | |

| Enamine | EN300-27144999-1.0g |

7-amino-2,3,4,6-tetrahydro-1H-quinolizin-6-one |

1785094-67-8 | 95.0% | 1.0g |

$2724.0 | 2025-03-20 | |

| Enamine | EN300-27144999-1g |

7-amino-2,3,4,6-tetrahydro-1H-quinolizin-6-one |

1785094-67-8 | 95% | 1g |

$2724.0 | 2023-09-11 | |

| Enamine | EN300-27144999-5.0g |

7-amino-2,3,4,6-tetrahydro-1H-quinolizin-6-one |

1785094-67-8 | 95.0% | 5.0g |

$7901.0 | 2025-03-20 | |

| Enamine | EN300-27144999-0.05g |

7-amino-2,3,4,6-tetrahydro-1H-quinolizin-6-one |

1785094-67-8 | 95.0% | 0.05g |

$724.0 | 2025-03-20 | |

| Enamine | EN300-27144999-0.25g |

7-amino-2,3,4,6-tetrahydro-1H-quinolizin-6-one |

1785094-67-8 | 95.0% | 0.25g |

$1349.0 | 2025-03-20 |

7-amino-2,3,4,6-tetrahydro-1H-quinolizin-6-one 関連文献

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

-

Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564

-

Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124

-

Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469

1785094-67-8 (7-amino-2,3,4,6-tetrahydro-1H-quinolizin-6-one) 関連製品

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 4770-00-7(3-cyano-4-nitroindole)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量